molecular formula C14H17FN2O8 B15090946 [3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate

[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate

Cat. No.: B15090946
M. Wt: 360.29 g/mol
InChI Key: YDFKGGOQOTYTGP-UHFFFAOYSA-N
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Description

[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes acetyloxy, fluoro, dioxopyrimidinyl, and methoxy groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. Common synthetic routes may include:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the fluoro-dioxopyrimidinyl group: This can be achieved through nucleophilic substitution reactions using appropriate fluorinated pyrimidine derivatives.

    Acetylation and methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dioxopyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products

    Oxidation products: Aldehydes, carboxylic acids

    Reduction products: Dihydropyrimidine derivatives

    Substitution products: Various nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential interactions with biomolecules such as proteins and nucleic acids can be studied. It may serve as a probe for investigating biochemical pathways and molecular interactions.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-dioxopyrimidinyl group may bind to active sites, inhibiting enzyme activity or modulating receptor function. The acetyloxy and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with fluorine atoms and a benzophenone structure.

    Interhalogen compounds: Molecules containing different halogen atoms, such as fluorine and chlorine, which exhibit unique reactivity patterns.

Uniqueness

[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKGGOQOTYTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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